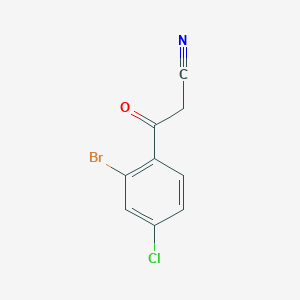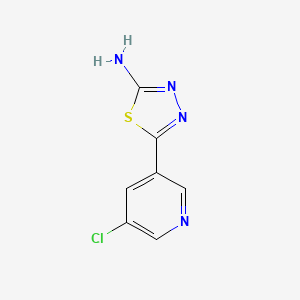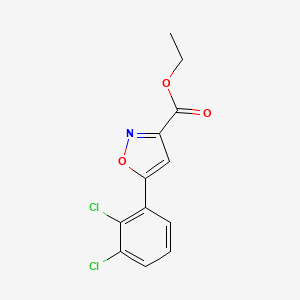
1-(Azetidin-2-yl)-N-Boc-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD28652216 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of MFCD28652216 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions typically involve precise temperature control, the use of catalysts, and specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of MFCD28652216 is designed for large-scale synthesis. This involves optimizing the reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification, crystallization, and drying to obtain the compound in its purest form. The preparation method is simple and suitable for industrial large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
MFCD28652216 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD28652216 include oxidizing agents like oxygen, reducing agents, and various catalysts. The conditions for these reactions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from the reactions of MFCD28652216 depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
MFCD28652216 has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in biological assays to understand its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of MFCD28652216 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to MFCD28652216 include those with comparable structures and reactivity. Examples include other triazolo ring compounds and methanesulfonate derivatives .
Uniqueness
MFCD28652216 stands out due to its unique combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .
Propriétés
Formule moléculaire |
C10H20N2O2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
tert-butyl N-[1-(azetidin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-7(8-5-6-11-8)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) |
Clé InChI |
ZGSHGKCYPAQIQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCN1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13691708.png)
![3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13691715.png)
![2-[(2-Methyl-3-butyn-2-yl)oxy]aniline](/img/structure/B13691720.png)



![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)


![Methyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13691746.png)

